![molecular formula C18H15NO2 B182845 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione CAS No. 69085-38-7](/img/structure/B182845.png)
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione, also known as DANTHRON, is a synthetic organic compound with the molecular formula C20H16N2O2. It is a yellow crystalline powder that is soluble in organic solvents. DANTHRON has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
For research on 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione include the development of new synthetic methods, investigation of its potential applications in photodynamic therapy and imaging, and further exploration of its mechanism of action.
Synthesis Methods
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione can be synthesized through various methods, including condensation reactions, Friedel-Crafts reactions, and oxidative coupling reactions. One of the most commonly used methods is the condensation reaction between 2,4-dimethylaniline and 1,2-naphthoquinone in the presence of an acid catalyst.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been investigated for its anti-tumor and anti-inflammatory properties.
properties
CAS RN |
69085-38-7 |
|---|---|
Product Name |
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione |
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-(2,4-dimethylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-15(12(2)9-11)19-16-10-17(20)18(21)14-6-4-3-5-13(14)16/h3-10,19H,1-2H3 |
InChI Key |
ZAGDPSPINVOXCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Other CAS RN |
69085-38-7 |
solubility |
3.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



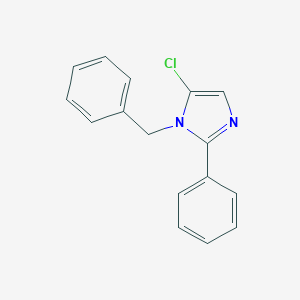
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
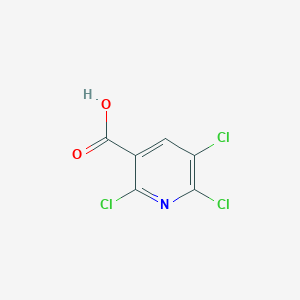
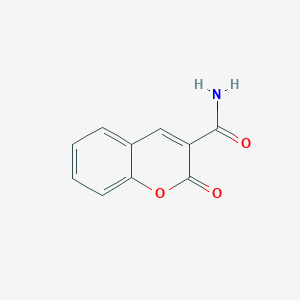
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
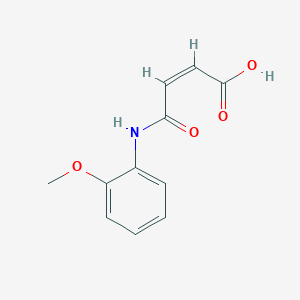
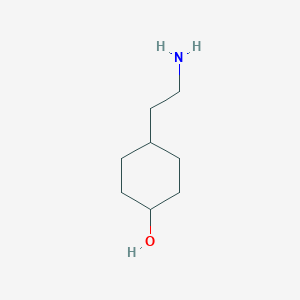
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
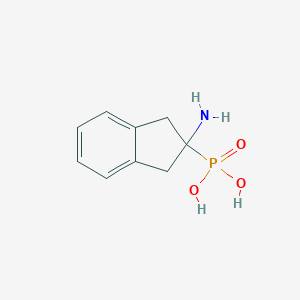
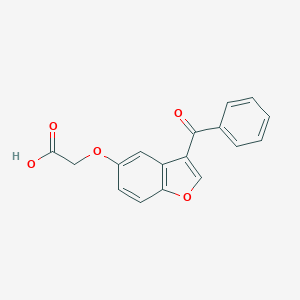
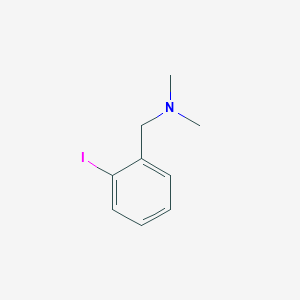
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)